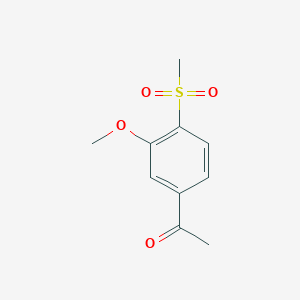

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one

Descripción general

Descripción

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one is a chemical compound characterized by its molecular structure, which includes a methanesulfonyl group and a methoxy group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxybenzene is reacted with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

Oxidation: this compound can be oxidized to form 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-oic acid.

Reduction: Reduction can yield 1-(4-methanesulfonyl-3-methoxyphenyl)ethanol or 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-amine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cytotoxic Activity

Research indicates that compounds similar to 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their antiproliferative effects on HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results showed promising IC50 values ranging from 1 to 5 µM, suggesting strong potential for development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. The structural features of this compound facilitate interactions with cellular targets that are critical for cell survival and proliferation .

Organic Synthesis

Catalytic Applications

In organic synthesis, this compound serves as an effective intermediate for synthesizing more complex molecules. It can participate in various reactions, including nucleophilic additions and cyclization processes, often under mild conditions. Its use in mechanochemical processes has been highlighted as a sustainable approach to organic synthesis, minimizing waste and energy consumption .

Chalcone Derivatives

The compound is also involved in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have applications in the development of new materials and pharmaceuticals, particularly due to their biological activities .

Biochemical Applications

Biological Buffers

Due to its stable chemical properties, this compound is utilized as an organic buffer in various biological and biochemical applications. It helps maintain pH levels during enzymatic reactions and other biological processes, ensuring optimal conditions for biochemical assays .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer properties against various cell lines | IC50 values: 1–5 µM against HepG2, DU145, MDA-MB-231 |

| Organic Synthesis | Intermediate for complex molecule synthesis | Effective in nucleophilic additions and cyclization |

| Biochemical Applications | Used as an organic buffer in biological assays | Maintains optimal pH for enzymatic reactions |

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various methanesulfonyl derivatives, this compound was identified as a potent inhibitor of cancer cell proliferation. The study utilized a combination of NMR spectroscopy and mass spectrometry to characterize the compounds and assess their biological activity.

Case Study 2: Sustainable Synthesis Protocols

A recent publication demonstrated the use of mechanochemical methods for synthesizing derivatives of this compound with improved environmental impact. The process yielded high purity products with reduced solvent waste, highlighting the compound's role in advancing sustainable chemistry practices .

Mecanismo De Acción

The mechanism by which 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of certain biochemical processes.

Comparación Con Compuestos Similares

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one is similar to other compounds with methanesulfonyl and methoxy groups, such as:

(4-Methanesulfonyl-3-methoxyphenyl)methanol

(3-methoxyphenyl)methanesulfonyl chloride

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the presence of the ethan-1-one functional group, which influences its reactivity and applications.

Actividad Biológica

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one, also known by its CAS number 1221723-67-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13O4S

- Molecular Weight : 229.27 g/mol

- Density : 1.09 g/cm³

- Melting Point : 112-115 °C

Research indicates that this compound functions primarily as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme that plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems . By inhibiting this enzyme, the compound exhibits significant anti-inflammatory properties and mitigates oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated potent anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antioxidant Activity

As an antioxidant, this compound helps in scavenging free radicals and reducing oxidative damage in cells. This property is particularly beneficial in conditions such as atherosclerosis and other cardiovascular diseases where oxidative stress is a contributing factor .

Cytotoxicity and Antiproliferative Effects

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown potential in inhibiting cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the methanesulfonyl and methoxy groups can enhance its antiproliferative activity .

Study on Inflammatory Diseases

A study published in Molecules evaluated the compound's efficacy in models of inflammatory diseases. The results indicated a significant reduction in inflammation markers when treated with varying concentrations of this compound compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions .

Cancer Cell Line Studies

In another investigation focusing on its cytotoxic properties, researchers treated several cancer cell lines with the compound. The findings revealed that it inhibited cell growth effectively, with IC50 values comparable to established chemotherapeutic agents. The study emphasized the need for further investigation into its mechanism and potential as an anticancer drug .

Data Tables

Propiedades

IUPAC Name |

1-(3-methoxy-4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(11)8-4-5-10(15(3,12)13)9(6-8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNJSSYPLKKJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.